2-Methyl-3-octanol
Overview
Description
2-Methyl-3-octanol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of an octane chain, with a methyl group attached to the second carbon. This compound has the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is commonly used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Methyl-3-octanol, also known as 2-Methyloctan-3-ol, is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom It is known that alcohols generally interact with various biological targets, including enzymes and cell membranes .
Mode of Action
Alcohols, in general, can interact with their targets through hydrogen bonding . The polar character of the O-H bond in this compound allows it to form hydrogen bonds with its targets, potentially altering their structure and function .
Biochemical Pathways
Alcohols can influence various biochemical pathways depending on their specific targets
Pharmacokinetics
The physical and chemical properties of this compound, such as its molecular weight of 1442545 , may influence its pharmacokinetic properties.
Result of Action
It is known that alcohols can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH, temperature, and other environmental conditions can potentially affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-octanol can be synthesized through several methods, including the reduction of 2-methyl-3-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-methyl-3-octanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-methyl-3-octanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to 2-methyl-3-octane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed:
Oxidation: 2-Methyl-3-octanone.
Reduction: 2-Methyl-3-octane.
Substitution: Various alkyl halides depending on the substituent used.
Scientific Research Applications
2-Methyl-3-octanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an anesthetic agent.
Industry: It is utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Comparison with Similar Compounds
2-Methyl-3-octanol can be compared with other similar alcohols, such as:
3-Octanol: Lacks the methyl group on the second carbon, resulting in different chemical and physical properties.
2-Methyl-2-octanol: The hydroxyl group is attached to the second carbon, leading to different reactivity and applications.
2-Methyl-1-octanol: The hydroxyl group is attached to the first carbon, significantly altering its chemical behavior.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its position of the hydroxyl and methyl groups makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-methyloctan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-9(10)8(2)3/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBBSLQUDHECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316064 | |
Record name | 2-Methyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26533-34-6 | |
Record name | 2-Methyl-3-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26533-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloctan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-octanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139738 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloctan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-methyl-3-octanol in mold-fermented sausages?
A: The research article "곰팡이 발효소시지의 향기성분 분석 및 관능검사" [] identified this compound as one of the volatile flavor components present in mold-fermented sausages after 28 days of fermentation using a starter culture containing Lactobacillus plantarum and Staphylococcus carnosus. This finding suggests that this compound, alongside other volatile compounds, contributes to the characteristic aroma profile of these sausages. Understanding the specific flavor contributions of individual compounds like this compound can be valuable for optimizing fermentation processes and developing desired flavor profiles in fermented meat products.
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